Cicloxilic acid
Overview
Description
Mechanism of Action
Target of Action
Cicloxilic acid, also known as cis-2-hydroxy-2-phenyl-cyclohexanecarboxilic acid , primarily targets the liver, specifically the subcellular compartments responsible for the concentration of triglycerides .
Mode of Action
This compound interacts with its targets by significantly reducing the accumulation of neutral fats in the homogenate and in the cytosol . This interaction leads to a decrease in the steatosis regression time .
Biochemical Pathways
It is known that the compound plays a role in the metabolism of triglycerides in the liver . The triglyceride content in total microsomes is slightly higher in animals treated with this compound than in those treated with ethanol only .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in the concentration of triglycerides in the liver . This leads to a decrease in the accumulation of neutral fats in the liver’s homogenate and cytosol, thereby shortening the steatosis regression time .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that this compound may be effective in the therapy of gallstone disease, particularly in association with litholytic bile acids, or in the prevention of gallstone formation in high-risk populations . .
Biochemical Analysis
Biochemical Properties
Cicloxilic acid plays a significant role in biochemical reactions, particularly in the liver. It interacts with various enzymes and proteins, influencing their activity. One of the key interactions is with enzymes involved in lipid metabolism. This compound has been shown to reduce the accumulation of neutral fats in liver cells, thereby influencing lipid homeostasis . Additionally, it interacts with bile acids, affecting their composition and reducing biliary cholesterol concentration .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In liver cells, it reduces the accumulation of triglycerides and neutral fats, which is beneficial in conditions like steatosis . It also influences cell signaling pathways related to lipid metabolism and bile acid synthesis. Furthermore, this compound has been observed to impact gene expression related to lipid metabolism, thereby modulating cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes involved in lipid metabolism, inhibiting their activity and reducing the synthesis of triglycerides . Additionally, this compound influences the expression of genes related to lipid metabolism, thereby modulating the overall metabolic flux in liver cells . The compound also interacts with bile acids, altering their composition and reducing cholesterol levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Over extended periods, this compound has been shown to maintain its efficacy in reducing lipid accumulation in liver cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces lipid accumulation and improves liver function . At higher doses, this compound may exhibit toxic effects, including potential liver damage and disruption of normal metabolic processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and acyltransferases, influencing the breakdown and synthesis of lipids . Additionally, this compound affects the metabolic flux of bile acids, altering their composition and reducing cholesterol levels . These interactions highlight the compound’s role in modulating metabolic pathways in the liver.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is primarily taken up by liver cells, where it exerts its effects on lipid metabolism . The compound may also interact with bile acid transporters, facilitating its distribution within the biliary system . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound is localized within specific subcellular compartments, particularly in the liver. It is predominantly found in the cytosol and microsomes, where it interacts with enzymes involved in lipid metabolism . The compound’s subcellular localization is crucial for its activity, as it allows for targeted interactions with key metabolic enzymes and pathways.
Preparation Methods
Cycloxilic acid can be synthesized through several methods commonly used for preparing carboxylic acids. One method involves the oxidation of a primary alcohol or an aldehyde . Another method is the hydrolysis of nitriles, which involves heating the nitrile with aqueous acid or base . Additionally, carboxylic acids can be prepared by the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid .
Chemical Reactions Analysis
Cycloxilic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: Cycloxilic acid can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Cycloxilic acid can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Scientific Research Applications
Cycloxilic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cycloxilic acid is similar to other carboxylic acids in terms of its chemical structure and reactivity. its unique (1S,2R)-stereoconfiguration and specific biological activity set it apart from other compounds. Similar compounds include:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Salicylic acid: Known for its use in acne treatment and as a precursor for aspirin.
Phenylacetic acid: Used in the synthesis of various pharmaceuticals and as a precursor for penicillin G.
Cycloxilic acid’s unique choleretic activity and its specific stereochemistry make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(1S,2R)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)11-8-4-5-9-13(11,16)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZPUGSOJXZKIP-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]([C@H](C1)C(=O)O)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024145 | |
Record name | cis-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57808-63-6 | |
Record name | rel-(1R,2S)-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57808-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cicloxilic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cicloxilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CICLOXILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18WJ167MZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cicloxilic acid exert its protective effect against liver damage induced by carbon tetrachloride (CCl4)?
A1: While the exact mechanism remains unclear, research suggests that this compound does not function by inhibiting the metabolism of CCl4 or delaying its absorption. [] It appears that this compound helps maintain near-normal levels of triglyceride output from the liver to the plasma in CCl4-poisoned rats, potentially by influencing lipoprotein secretion. []
Q2: How does this compound affect bile flow and composition?
A2: this compound demonstrates a significant choleretic effect, increasing bile flow and bile acid excretion while reducing bile cholesterol output. [, , ] This leads to a decrease in bile cholesterol saturation, suggesting potential antilithogenic activity. [, ]
Q3: What is the impact of this compound on lipid metabolism during acute ethanol intoxication?
A3: this compound has been shown to reduce the accumulation of triglycerides in the liver homogenate and cytosol of rats with acute ethanol intoxication. [] It also appears to shorten the recovery time from ethanol-induced steatosis. []
Q4: Does this compound influence the intracellular transport of palmitic acid in the liver?
A4: Yes, research indicates that this compound counteracts the negative effects of ethanol on the uptake and release of radioactive palmitic acid in rat hepatocytes. [] This suggests that this compound may protect against ethanol-induced liver injury by promoting intracellular lipoprotein transport. []
Q5: What is the stereochemistry of this compound?
A5: this compound exists as the cis isomer, with the hydroxyl and phenyl groups on the same side of the cyclohexane ring. [, ] The absolute stereochemistry has been determined. []
Q6: How is this compound metabolized in rats?
A6: While specific details about the metabolic pathways were not provided in the research, a study investigated the pharmacokinetics of this compound in rats. []
Q7: Has this compound demonstrated efficacy in animal models of liver injury?
A7: Yes, this compound has been shown to protect against liver damage induced by CCl4 [] and a choline-free, high-fat, low-protein diet in rat models. [] It also reversed ethinylestradiol-induced cholestasis in rats. []
Q8: What is the effect of this compound on bile lipid composition in humans?
A8: Clinical trials have shown that this compound treatment (240 mg/day) significantly reduces biliary cholesterol concentration and the lithogenic index in patients with gallstones. [] Similar results were observed in patients with cholesterol gallstones treated for one year. []
Q9: Does this compound impact bile output in patients with biliary obstruction?
A9: Yes, in patients with external biliary drainage due to complete obstruction of the extrahepatic bile ducts, this compound treatment (240 mg/day) significantly increased bile output. []
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